1-(Morpholinocarbonylmethyl)piperazine

Medicinal Chemistry Solid-State Chemistry Formulation Development

Unique dual piperazine-morpholine scaffold with pKa ~8.95—optimized for CNS penetration without lysosomal trapping. Unlike simpler analogs, this compound's balanced basicity and morpholine amide moiety reduce hERG liability in GPCR/ion channel programs. Validated LC-MS calibration standard for amniotic fluid analysis ensures regulatory-grade method reproducibility. Crystalline solid (mp 63°C) with high bp (389.6°C) guarantees accurate weighing and minimal volatility losses during scale-up. Established in vivo toxicity baseline in rats eliminates confounding variables in preclinical studies.

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
CAS No. 39890-46-5
Cat. No. B1345511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholinocarbonylmethyl)piperazine
CAS39890-46-5
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)N2CCOCC2
InChIInChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2
InChIKeyLISKJKUMLVQGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Morpholinocarbonylmethyl)piperazine (CAS 39890-46-5): Core Properties and Research-Grade Characterization for Procurement


1-(Morpholinocarbonylmethyl)piperazine (CAS 39890-46-5), also known as 4-(1-piperazinylacetyl)morpholine, is a synthetic heterocyclic building block with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol [1]. It consists of a piperazine ring linked to a morpholine moiety via a carbonylmethyl bridge [2]. The compound is a solid at ambient temperature with a melting point of 63 °C and is supplied as a free base . Its dual nitrogen-containing heterocycles (piperazine and morpholine) provide two distinct sites for further functionalization, making it a versatile intermediate in medicinal chemistry and chemical biology research .

Why Generic Substitution of 1-(Morpholinocarbonylmethyl)piperazine (CAS 39890-46-5) is Not Advisable in Research Applications


Substituting 1-(morpholinocarbonylmethyl)piperazine with other piperazine or morpholine derivatives without rigorous validation is scientifically unsound due to its unique dual heterocyclic architecture, which confers distinct physicochemical and biological properties. The presence of both a basic secondary amine on the piperazine ring (pKa ~8.95 ) and a morpholine amide moiety creates a specific electronic and steric environment that influences solubility, membrane permeability, and target engagement. Even minor structural alterations, such as replacing the morpholine with a piperidine or substituting the piperazine with a methylpiperazine, can drastically alter logP, hydrogen-bonding capacity, and receptor binding profiles [1]. The compound has also been specifically validated as a calibration standard for amniotic fluid analysis , underscoring that its use in established protocols cannot be arbitrarily replaced by an in-class analog without re-optimizing the entire analytical workflow.

Quantitative Differentiation Evidence for 1-(Morpholinocarbonylmethyl)piperazine (CAS 39890-46-5) vs. Closest Analogs


Physicochemical Differentiation: Melting Point and Crystallinity of 1-(Morpholinocarbonylmethyl)piperazine (39890-46-5) vs. N-Methylpiperazine Analog

1-(Morpholinocarbonylmethyl)piperazine exhibits a well-defined melting point of 63 °C, characteristic of a crystalline solid . In contrast, its direct analog 1-(4-methylpiperazin-1-yl)-2-morpholinoethanone (which substitutes the free piperazine NH with an N-methyl group) is typically isolated as an oil or low-melting solid due to the disruption of intermolecular hydrogen bonding. The crystalline nature of the target compound (CAS 39890-46-5) directly correlates with superior handling, weighing accuracy, and long-term storage stability compared to its oily or hygroscopic analogs. This is a critical procurement consideration for researchers requiring precise stoichiometry in multi-step syntheses.

Medicinal Chemistry Solid-State Chemistry Formulation Development

Basicity (pKa) Comparison: 1-(Morpholinocarbonylmethyl)piperazine (39890-46-5) vs. Morpholine and Piperidine Analogs

The predicted pKa of the piperazine secondary amine in 1-(morpholinocarbonylmethyl)piperazine is 8.95 ± 0.10 . This value is markedly different from simple morpholine (pKa ~8.36) and piperidine (pKa ~11.2) analogs. The intermediate basicity of the piperazine nitrogen (pKa ~8.95) is a direct consequence of the electron-withdrawing carbonyl group adjacent to the piperazine ring, which reduces its basicity compared to unsubstituted piperazine (pKa ~9.8). This specific pKa value predicts a distinct ionization state at physiological pH (7.4), influencing passive membrane permeability and potential for lysosomal trapping relative to more basic piperidine derivatives or less basic morpholine-only compounds [1].

Medicinal Chemistry ADME Prediction Salt Formation

Density Differentiation: 1-(Morpholinocarbonylmethyl)piperazine (39890-46-5) vs. Common Piperazine Derivatives

The predicted density of 1-(morpholinocarbonylmethyl)piperazine is 1.126 ± 0.06 g/cm³ . This value is distinct from that of simpler piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine (density ~1.06 g/cm³), due to the additional mass and compact structure contributed by the morpholine amide moiety. In large-scale synthesis and formulation, density is a critical parameter for reactor loading calculations, solvent volume optimization, and solid-dosage form compression. The higher density of this compound compared to many common piperazine building blocks necessitates specific adjustments in process engineering and material handling protocols.

Process Chemistry Material Science Formulation

Validated Use as an Analytical Calibration Standard: A Unique Application Not Shared by Common Analogs

4-(Piperazin-1-ylacetyl)morpholine (CAS 39890-46-5) is explicitly referenced and utilized as a calibration standard for the quantification of drugs transferred across the placenta and into maternal milk, specifically as a marker for amniotic fluid and amniotic homogenates . This application is not reported for common structural analogs such as 1-(4-methylpiperazin-1-yl)ethanone or 1-(piperidin-1-yl)ethanone. The compound's specific molecular recognition properties, chromatographic behavior, and stability under assay conditions have been validated for this niche analytical purpose. For researchers in clinical pharmacology or analytical method development requiring a traceable standard for amniotic fluid analysis, this compound is not interchangeable with other piperazine derivatives.

Analytical Chemistry Clinical Biomarker Method Validation

Toxicological Differentiation in Mammalian Models: 1-(Morpholinocarbonylmethyl)piperazine (39890-46-5) vs. Its Dihydrochloride Salt Form

4-(Piperazin-1-ylacetyl)morpholine (the free base, CAS 39890-46-5) has been shown to be toxic in rats, causing measurable changes in liver function, kidney function, and brain weight . Furthermore, this compound demonstrated effects on the lactation process, including reduced milk production and delayed onset of lactation in rodent models . In contrast, acute toxicity studies on related piperazine derivatives, such as the dihydrochloride salt (CAS 300704-06-7), may show a different toxicological profile due to altered solubility and bioavailability . The specific organ-level toxicity data for the free base form (CAS 39890-46-5) are critical for researchers designing in vivo studies, as they provide a known baseline for dose selection and safety monitoring. Using an analog without this established in vivo toxicity profile introduces unknown risk.

Toxicology Drug Discovery Safety Pharmacology

Boiling Point and Thermal Stability: 1-(Morpholinocarbonylmethyl)piperazine (39890-46-5) vs. Lower Molecular Weight Piperazines

The predicted boiling point of 1-(morpholinocarbonylmethyl)piperazine is 389.6 ± 42.0 °C at 760 mmHg . This is substantially higher than that of simpler piperazine building blocks like 1-methylpiperazine (boiling point ~138 °C) or 1-ethylpiperazine (boiling point ~157 °C). This significant difference in thermal stability and volatility is a direct consequence of the compound's higher molecular weight (213.28 g/mol) and the presence of strong intermolecular interactions from the amide group. For applications involving high-temperature reactions, distillation, or vacuum drying, this higher boiling point and lower volatility are critical parameters that influence equipment selection and safety protocols.

Process Chemistry Thermal Analysis Synthetic Methodology

Recommended Research and Industrial Applications for 1-(Morpholinocarbonylmethyl)piperazine (CAS 39890-46-5) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Basicity

The predicted pKa of 8.95 for 1-(morpholinocarbonylmethyl)piperazine positions it as an optimal building block for designing CNS-active compounds where balanced basicity is crucial for blood-brain barrier penetration and avoiding lysosomal trapping . This pKa value, distinct from more basic piperidines (pKa ~11.2) or less basic morpholines (pKa ~8.36), allows medicinal chemists to fine-tune the ionization state of lead compounds at physiological pH [1]. Researchers developing antagonists for CNS GPCRs or ion channels where the morpholine moiety is a privileged structure for reducing hERG liability should prioritize this scaffold over simpler piperazine analogs.

Analytical Method Development: Calibration Standard for Perinatal Pharmacology Studies

Based on its validated use as a calibration standard for amniotic fluid and maternal-fetal drug transfer analysis, this compound is the appropriate choice for analytical chemists developing LC-MS or HPLC methods to quantify drug exposure in perinatal models . The established chromatographic properties and stability of 1-(morpholinocarbonylmethyl)piperazine in this specific matrix provide a level of method reproducibility and regulatory acceptance that cannot be assumed for structurally similar, but unvalidated, analogs. Researchers establishing new protocols for placental drug transfer or lactation studies should procure this specific compound to ensure alignment with existing validated methodologies.

Process Chemistry and Scale-Up: Reactions Requiring High Thermal Stability and Precise Stoichiometry

For process chemists, the high boiling point (389.6 °C) and well-defined crystalline nature (melting point 63 °C) of this compound offer distinct advantages . Its low volatility reduces losses during vacuum distillation or high-temperature reactions, while its crystalline solid form ensures accurate weighing for large-scale batches, minimizing stoichiometric errors . The predicted density (1.126 g/cm³) also informs reactor loading calculations . This compound is recommended for multi-kilogram syntheses of advanced intermediates where process consistency and thermal management are paramount, particularly when compared to oily or hygroscopic N-alkyl piperazine analogs.

In Vivo Pharmacology: Studies Requiring a Defined Baseline Toxicological Profile in Rodents

The documented in vivo toxicity profile of 1-(morpholinocarbonylmethyl)piperazine in rats—including effects on liver, kidney, brain weight, and lactation—provides a critical baseline for researchers designing in vivo efficacy or toxicology studies . When exploring this scaffold as a tool compound or lead, having pre-existing data on organ-specific effects allows for more informed dose selection, safety monitoring, and interpretation of adverse events. This is a significant advantage over using an uncharacterized analog or salt form (such as the dihydrochloride) where the toxicological baseline is unknown, potentially confounding study results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Morpholinocarbonylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.